2-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a triazole ring, a phenol group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with an amino-substituted triazole . The reaction conditions often require a base such as sodium hydroxide or potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative.
Reduction: The amino group can be reduced to a primary amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the triazole ring can coordinate with metal ions, affecting the enzyme’s activity. The amino group can participate in nucleophilic attacks, altering the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)benzene
- 2-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)aniline
- 2-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)thiophenol
Uniqueness
2-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C15H14N4O |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-[5-[amino(phenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C15H14N4O/c16-13(10-6-2-1-3-7-10)15-17-14(18-19-15)11-8-4-5-9-12(11)20/h1-9,13,20H,16H2,(H,17,18,19) |
InChI Key |
GWNFELRNQCMAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=CC=C3O)N |
Origin of Product |
United States |
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